Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Overview
Description
Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate is a natural product found in Brucea javanica with data available.
Biological Activity
Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate is a complex organic compound belonging to the class of quassinoids , which are derived from triterpenes. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other medicinal applications.
Chemical Structure and Classification
The compound features a pentacyclic structure with multiple hydroxyl and acyl groups that contribute to its biological properties. It is categorized under C-20 quassinoids and exhibits a unique arrangement of functional groups that may enhance its interaction with biological targets.
Property | Details |
---|---|
Chemical Formula | C₃₁H₄₄O₁₁ |
Molecular Weight | 516.7 g/mol |
Classification | Quassinoid (C20 type) |
Solubility | Weakly soluble in water; more soluble in organic solvents |
Cytotoxicity
Research indicates that derivatives of quassinoids exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 3-(4-acetyloxy...) have shown promising results in inhibiting the proliferation of human tumor cells:
- Cytotoxicity Assays : In sulforhodamine B assays, compounds derived from triterpenoids demonstrated varying degrees of cytotoxicity against human cancer cell lines such as HT29 (colon adenocarcinoma) and others.
- Mechanism of Action : The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells.
Antimicrobial Activity
Some studies suggest that quassinoids possess antimicrobial properties:
- Inhibition of Pathogens : Preliminary data indicate that certain quassinoid derivatives can inhibit the growth of bacteria and fungi, potentially making them candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Quassinoids have been noted for their anti-inflammatory properties:
- Reduction of Inflammatory Markers : Research has highlighted the ability of these compounds to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Quassinoid Derivatives : A study published in Natural Product Reports investigated various quassinoid derivatives for their anticancer properties. The findings indicated that modifications to the acyl groups significantly impacted cytotoxicity levels against different cancer cell lines .
- Cytotoxicity Comparison : A comparative analysis showed that acetylated derivatives exhibited higher cytotoxicity than their non-acetylated counterparts due to improved bioavailability .
- Antimicrobial Activity Research : Another study explored the antimicrobial effects of quassinoids against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .
Properties
IUPAC Name |
methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLVGXIHBVPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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